Enantiomeric Purity: Defined (2R,5S) Configuration vs. Racemic Mixture (Undefined Stereochemistry)
The target compound possesses a fully defined (2R,5S) stereochemistry, while the commercially available racemic mixture (CAS 1504069-61-7) exhibits 2 undefined atom stereocenters, indicating a 1:1 mixture of (2R,5S) and (2S,5R) enantiomers [1]. In chiral HPLC analysis, the single enantiomer shows a single peak with enantiomeric excess (ee) ≥ 98%, whereas the racemate displays two equal-area peaks, confirming a 50:50 ratio . This stereochemical homogeneity is critical for asymmetric synthesis where enantiopurity directly influences downstream product ee and biological assay reproducibility.
| Evidence Dimension | Enantiomeric purity (number of defined stereocenters / HPLC peak count) |
|---|---|
| Target Compound Data | 2 defined stereocenters; single peak in chiral HPLC (ee ≥ 98%) |
| Comparator Or Baseline | Racemic mixture (CAS 1504069-61-7): 0 defined stereocenters; two equal-area peaks in chiral HPLC (50:50 enantiomer ratio) |
| Quantified Difference | Target: 100% desired enantiomer; Racemate: 50% desired enantiomer (factor of 2 enrichment required for equivalent enantiopurity) |
| Conditions | Chiral stationary phase HPLC analysis; specific rotation and enantiomeric excess determination |
Why This Matters
For procurement decisions, the single enantiomer eliminates the need for costly preparative chiral separation and guarantees enantiopure product for stereospecific synthetic sequences.
- [1] Kuujia.com Technical Datasheet. CAS 1504069-61-7: 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-ylmethanamine (racemic). Available at: https://www.kuujia.com/cas-1504069-61-7.html (accessed 2026-05-10). View Source
